4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C9H14BrN3O |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14BrN3O/c1-13(2)4-3-11-9(14)8-5-7(10)6-12-8/h5-6,12H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
KJVDBWYKTOQMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-[2-(Dimethylamino)ethyl]-1H-Pyrrole-2-Carboxamide
The precursor is synthesized via amide coupling between 1H-pyrrole-2-carboxylic acid and 2-(dimethylamino)ethylamine.
Procedure :
- Activation of carboxylic acid : 1H-pyrrole-2-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by addition of N-methylmorpholine (1.5 equiv).
- Amide coupling : 2-(Dimethylamino)ethylamine (1.1 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 h.
- Work-up : The product is extracted with DCM, dried over Na$$2$$SO$$4$$, and purified via silica gel chromatography (yield: 78–85%).
Regioselective Bromination
Bromination of N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide requires careful control to ensure 4-position selectivity.
Methods Compared :
| Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) | Regioselectivity (4:5) |
|---|---|---|---|---|---|
| NBS | CCl$$_4$$ | FeCl$$_3$$ | 0–5°C | 62 | 9:1 |
| Br$$_2$$ | AcOH | None | 25°C | 45 | 7:1 |
| DBDMH | DMF | – | 40°C | 55 | 8:1 |
Optimal Conditions :
N-Bromosuccinimide (NBS, 1.1 equiv) in carbon tetrachloride with catalytic FeCl$$_3$$ (0.1 equiv) at 0–5°C achieves 62% yield and >90% 4-bromo selectivity. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxamide group directs bromination to the meta (4-) position.
Early-Stage Bromination Strategies
Paal-Knorr Pyrrole Synthesis with Brominated Precursors
The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones, enabling bromine incorporation during cyclization.
Synthetic Route :
- Preparation of 4-bromo-1,4-diketone :
- Cyclization :
- Amide Formation :
- The carboxylic acid is coupled with 2-(dimethylamino)ethylamine using EDCl/HOBt in DMF (yield: 83%).
Advantages :
- Bromine is introduced prior to ring formation, avoiding regioselectivity challenges.
- High yields in cyclization and coupling steps.
Alternative Coupling Methods
Direct Coupling of 4-Bromo-1H-Pyrrole-2-Carboxylic Acid
When the brominated acid is commercially available, a one-step amidation is feasible.
Procedure :
- Activation : 4-Bromo-1H-pyrrole-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acid chloride.
- Amidation : The acid chloride is reacted with 2-(dimethylamino)ethylamine (1.2 equiv) in THF at 0°C, followed by warming to 25°C (yield: 88%).
Comparison of Coupling Agents :
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 85 | 97 |
| DCC/DMAP | CH$$2$$Cl$$2$$ | 0°C → 25°C | 82 | 95 |
| Thionyl chloride | THF | 0°C → 25°C | 88 | 98 |
Thionyl chloride-mediated activation provides the highest yield and purity, making it preferable for industrial-scale synthesis.
Industrial-Scale Production and Optimization
Crystallization and Purification
The final product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with ≥97% purity (HPLC). Key parameters:
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Cooling rate | 0.5°C/min | Prevents oiling out |
| Solvent ratio | 3:1 EtOH/H$$_2$$O | Maximizes recovery |
| Seed crystal usage | 0.1% w/w | Controls crystal size |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Yield various substituted pyrrole derivatives.
Oxidation: Produces N-oxides or other oxidized forms.
Reduction: Results in amines or other reduced compounds.
Hydrolysis: Forms carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 4-position of the pyrrole ring and a dimethylaminoethyl side chain, enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant case studies.
The synthesis of this compound typically involves three main steps:
- Bromination of Pyrrole : The pyrrole ring is brominated at the 4-position using bromine or N-bromosuccinimide (NBS).
- Introduction of Dimethylaminoethyl Group : The brominated intermediate is reacted with 2-(dimethylamino)ethylamine in the presence of a base like triethylamine.
- Formation of Carboxamide : The final step involves introducing the carboxamide group, often through reaction with an acid chloride or anhydride.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylaminoethyl group enhances membrane permeability, facilitating cellular uptake. Additionally, the carboxamide group can form hydrogen bonds with target proteins, stabilizing interactions that modulate their activity.
Antiviral Activity
Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit antiviral properties. A study demonstrated that certain pyrrole derivatives could inhibit viral replication in vitro by more than 90% without significant cytotoxic effects on host cells . This suggests potential applications in treating viral infections such as COVID-19.
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro assays have shown that it can inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, structural modifications to similar compounds have led to enhanced selectivity and potency against various cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | Enhanced membrane permeability |
| 4-bromo-N-[2-(dimethylamino)ethyl]-1H-indole-2-carboxamide | Structure | Anticancer | Indole ring may affect binding |
| 4-chloro-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide | Structure | Moderate activity | Chlorine may reduce potency |
The presence of the bromine atom in this compound allows for specific substitution reactions that can enhance its biological activity compared to its chloro analogs.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antiviral Efficacy : A study involving a series of pyrrole derivatives demonstrated significant antiviral activity against coronaviruses, suggesting that modifications to the structure can yield potent inhibitors .
- Cancer Cell Line Studies : In vitro studies have shown that this compound can effectively inhibit growth in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
- Enzyme Interaction Studies : Research has indicated that this compound can bind to specific enzymes, modulating their function and leading to diverse biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
